molecular formula C11H12N6O2 B2545226 2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 2176124-56-2

2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2545226
CAS No.: 2176124-56-2
M. Wt: 260.257
InChI Key: APRFRUJTXYIPOP-UHFFFAOYSA-N
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Description

2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

2-methyl-6-[3-(triazol-2-yl)azetidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2/c1-15-10(18)3-2-9(14-15)11(19)16-6-8(7-16)17-12-4-5-13-17/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRFRUJTXYIPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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